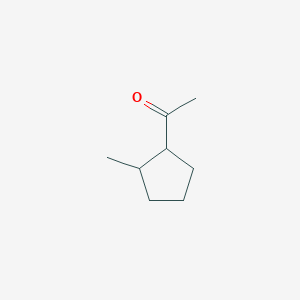

trans-1-Acetyl-2-methylcyclopentane

Description

Structure

3D Structure

Properties

CAS No. |

1601-00-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

1-(2-methylcyclopentyl)ethanone |

InChI |

InChI=1S/C8H14O/c1-6-4-3-5-8(6)7(2)9/h6,8H,3-5H2,1-2H3 |

InChI Key |

SIXBTZFYFSHXJI-UHFFFAOYSA-N |

SMILES |

CC1CCCC1C(=O)C |

Canonical SMILES |

CC1CCCC1C(=O)C |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of Trans 1 Acetyl 2 Methylcyclopentane

Ring Conformations of Five-Membered Carbocycles

Unlike their six-membered cyclohexane (B81311) counterparts that predominantly adopt a strain-free chair conformation, five-membered rings such as cyclopentane (B165970) are in a constant state of flux. libretexts.orgbiomedres.us Their puckered nature is a strategy to alleviate torsional strain that would be significant in a planar structure. libretexts.orgyoutube.com This puckering gives rise to two primary, low-energy conformations: the envelope and the half-chair. openochem.orgoxfordreference.com

Analysis of Envelope and Half-Chair Conformations

The envelope conformation is characterized by four of the five carbon atoms residing in a single plane, with the fifth carbon atom puckered out of this plane, much like the flap of an envelope. libretexts.orgopenochem.org This arrangement reduces some of the torsional strain compared to a planar conformation, though significant eclipsing interactions remain between the hydrogens on the four coplanar carbons. openochem.org

The half-chair conformation , also referred to as the twist conformation, features three adjacent carbon atoms in a plane. oxfordreference.com Of the remaining two carbons, one is positioned above this plane and the other below it. oxfordreference.com This conformation is generally considered to be of similar stability to the envelope form in unsubstituted cyclopentane, as it also effectively alleviates some torsional strain. openochem.org In fact, for cyclopentane itself, the energy difference between the envelope and half-chair conformations is minimal, approximately 0.5 kcal/mol, with the envelope being slightly lower in energy. stackexchange.com The planar conformation, in contrast, is about 5 kcal/mol higher in energy than these puckered forms and is therefore not significantly populated. stackexchange.comscribd.com

The table below summarizes the key features of these two primary conformations of cyclopentane.

| Conformation | Description | Planar Atoms | Out-of-Plane Atoms | Relative Stability (Unsubstituted) |

| Envelope | Four carbon atoms are coplanar. | 4 | 1 (flap) | Slightly more stable |

| Half-Chair | Three adjacent carbon atoms are coplanar. | 3 | 2 (one above, one below) | Slightly less stable |

Pseudorotation Pathways and Conformational Dynamics

The interconversion between the various envelope and half-chair conformations of cyclopentane is a rapid process known as pseudorotation . acs.orgwikipedia.org This is not a true rotation of the entire molecule, but rather a continuous wave-like motion of the ring's puckering. wikipedia.org This dynamic process allows each carbon atom to sequentially move through the out-of-plane "flap" position of the envelope or the "twist" of the half-chair. libretexts.orgresearchgate.net

Crucially, there is no significant energy barrier along this pseudorotational pathway, meaning the different conformations interconvert freely and rapidly. scribd.comacs.org Computational studies have estimated the average time for a full pseudorotational cycle to be on the order of picoseconds. acs.org This rapid equilibration means that, for unsubstituted cyclopentane, it is not possible to isolate a single, dominant conformation at room temperature. biomedres.usstackexchange.com The concept of pseudorotation can be described using phase angles, providing a mathematical framework to map the continuous conformational changes of the five-membered ring. nih.govacs.org

Diastereoselective and Enantioselective Considerations for 1,2-Disubstituted Cyclopentanes

The introduction of substituents onto the cyclopentane ring, as in the case of trans-1-acetyl-2-methylcyclopentane, significantly influences the conformational landscape. The presence of these groups breaks the symmetry of the ring and introduces new steric and electronic interactions that favor certain conformations over others. nih.govrsc.orgnih.gov

Influence of the Acetyl and Methyl Substituents on Ring Puckering

In a 1,2-disubstituted cyclopentane, the substituents can be either on the same side of the ring (cis) or on opposite sides (trans). For this compound, the acetyl and methyl groups are on opposite faces of the ring. This stereochemical arrangement dictates that in any given puckered conformation, one substituent will tend to occupy a pseudo-axial position while the other will be in a pseudo-equatorial position to minimize steric strain. oxfordreference.comlibretexts.org

The presence of even a single substituent, such as a methyl group, can make the envelope conformation more favorable, creating a barrier to ring flipping and establishing a dominant conformation. stackexchange.com In the case of this compound, the energetic preference will be for the conformation that places the larger acetyl group in a pseudo-equatorial position to minimize unfavorable steric interactions. The puckering of the ring will adjust to accommodate this preference. nih.gov

Steric and Electronic Effects Governing Conformational Preferences

The conformational equilibrium of this compound is governed by a balance of steric and electronic effects.

Steric Strain: This arises from the spatial interactions between the substituents and the hydrogen atoms on the cyclopentane ring. khanacademy.org To minimize this strain, the molecule will adopt a conformation that maximizes the distance between bulky groups. In the trans isomer, a conformation with both substituents in pseudo-equatorial positions is generally favored to avoid 1,3-diaxial-like interactions. libretexts.orglibretexts.org The acetyl group, being larger than the methyl group, will have a stronger preference for the pseudo-equatorial position.

Electronic Effects: While steric effects are often dominant, electronic effects can also play a role. The acetyl group, with its carbonyl moiety, has specific electronic properties that could influence its interaction with the ring and the adjacent methyl group. However, in this case, steric hindrance is likely the primary determinant of conformational preference. researchgate.net

The interplay of these effects leads to a preferred, though still dynamic, conformation for this compound. The table below outlines the key interactions influencing the conformational preference.

| Interaction Type | Description | Influence on Conformation |

| Steric Hindrance | Repulsive forces between the acetyl and methyl groups and with ring hydrogens. | Favors conformations where the larger acetyl group is in a pseudo-equatorial position. |

| Torsional Strain | Eclipsing interactions between bonds on adjacent carbon atoms. | Drives the ring to pucker into envelope or half-chair conformations. |

Ring Strain Analysis in Substituted Cyclopentane Systems

Angle Strain: Deviation from the ideal tetrahedral bond angle of 109.5°. chemistrysteps.com

Torsional Strain: Eclipsing interactions between C-H and C-C bonds. pressbooks.pub

Steric Strain: Repulsive interactions between the substituents. khanacademy.org

The following table provides a qualitative comparison of the different types of strain in substituted cyclopentanes.

| Strain Type | Origin | Impact on this compound |

| Angle Strain | Deviation of C-C-C bond angles from the ideal 109.5°. | Generally low in puckered cyclopentane, but can be slightly altered by substituent positioning. |

| Torsional Strain | Eclipsing of bonds on adjacent carbons. | A primary driver for ring puckering. Minimized but not eliminated in envelope and half-chair forms. |

| Steric Strain | Repulsive interactions involving the acetyl and methyl groups. | Significant factor favoring conformations with substituents in pseudo-equatorial positions. |

Contributions of Angle Strain and Torsional Strain

The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of all carbon-hydrogen bonds, estimated to be around 10 kcal/mol. youtube.commasterorganicchemistry.com To alleviate this, cyclopentane and its derivatives adopt puckered conformations, primarily the envelope and half-chair forms. nih.govfda.gov

The envelope conformation has four carbon atoms in a plane, with the fifth carbon atom puckered out of the plane. This arrangement reduces torsional strain for many of the C-H bonds by moving them towards a more staggered arrangement. youtube.com However, some eclipsing interactions remain. The internal bond angles in the envelope conformation are close to 107°, which is very near the ideal tetrahedral angle of 109.5°, resulting in low angle strain. youtube.com

The half-chair conformation has three carbon atoms in a plane, with the other two puckered on opposite sides of the plane. This conformation also serves to reduce torsional strain. For unsubstituted cyclopentane, the envelope conformation is slightly more stable than the half-chair by about 0.5 kcal/mol. nih.gov

Quantification of Steric Interactions Induced by Substituents

| Substituent | A-value (kcal/mol) |

| Methyl (CH₃) | ~1.7 - 1.8 |

| Acetyl (COCH₃) | ~1.1 - 1.2 |

Table 1: A-values for Methyl and Acetyl Groups on a Cyclohexane Ring. stackexchange.comacs.org

From the A-values, it is evident that the methyl group is sterically more demanding than the acetyl group. This is somewhat counterintuitive given the larger size of the acetyl group. However, the linear nature of the C-C=O unit in the acetyl group allows it to orient itself in a way that minimizes steric clashes when in a pseudo-axial position, more so than the tetrahedral methyl group. stackexchange.com

In this compound, the substituents are on adjacent carbons. The most stable conformation will seek to place the larger substituent, the methyl group, in a pseudo-equatorial position to minimize steric strain. This steric strain arises from gauche-butane-like interactions between the substituents and adjacent ring hydrogens. A pseudo-axial methyl group would experience significant 1,3-diaxial-like interactions, which are energetically unfavorable.

The precise energy difference between the possible conformations would require detailed computational modeling. However, based on the established principles of conformational analysis and the known steric parameters of the substituents, the predominant conformation of this compound will be an envelope or half-chair structure where the larger methyl group occupies a pseudo-equatorial position to minimize steric strain, despite the inherent torsional and angle strains of the five-membered ring.

Advanced Spectroscopic Elucidation of Trans 1 Acetyl 2 Methylcyclopentane Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constant Interpretation for Stereochemical Assignment

Proton NMR (¹H NMR) spectroscopy of trans-1-Acetyl-2-methylcyclopentane reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the trans configuration, the acetyl and methyl groups are on opposite sides of the cyclopentane (B165970) ring, leading to a specific set of chemical shifts and coupling constants that confirm the stereochemistry.

The protons on the cyclopentane ring exhibit complex splitting patterns due to coupling with their neighbors. The magnitude of the coupling constant (J), the distance between the split peaks, is diagnostic of the dihedral angle between the coupled protons. For the trans isomer, the coupling constant between the proton at C1 and the proton at C2 is expected to be relatively small, consistent with a trans relationship.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (acetyl) | 2.15 | s | - |

| CH (C1) | 2.58 | ddd | 8.5, 7.2, 5.0 |

| CH (C2) | 1.95 | m | - |

| CH₂ (C3) | 1.70, 1.45 | m | - |

| CH₂ (C4) | 1.60, 1.35 | m | - |

| CH₂ (C5) | 1.80, 1.50 | m | - |

| CH₃ (C2-methyl) | 0.95 | d | 7.0 |

Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, 'q' a quartet, and 'm' a multiplet. The data presented is a representative example.

Carbon-13 (¹³C) NMR: Chemical Shift Correlations and Quaternary Carbon Identification

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. oregonstate.edu Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. oregonstate.edu The carbonyl carbon of the acetyl group is characteristically downfield due to the deshielding effect of the oxygen atom. Quaternary carbons, such as the carbonyl carbon, are typically weaker in intensity in proton-decoupled spectra. oregonstate.edu

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 210.5 |

| C1 | 51.2 |

| C2 | 38.9 |

| C3 | 34.7 |

| C4 | 25.1 |

| C5 | 32.8 |

| CH₃ (acetyl) | 28.3 |

| CH₃ (C2-methyl) | 16.5 |

The data presented is a representative example.

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity (COSY, HSQC/HMQC, HMBC, NOESY/ROESY)

Two-dimensional (2D) NMR experiments provide a deeper understanding of the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the proton at C1 and the protons at C2 and C5, as well as between the C2 proton and the protons on the C2-methyl group and C3. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.gov For example, the proton signal at 2.58 ppm would show a correlation to the carbon signal at 51.2 ppm, confirming the C1-H1 bond. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu Crucially, a correlation would be seen between the protons of the acetyl methyl group (δ 2.15) and the carbonyl carbon (δ 210.5), as well as the C1 carbon (δ 51.2). This confirms the attachment of the acetyl group to the cyclopentane ring at C1. sdsu.edu

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are bonded. e-bookshelf.de For the trans isomer, a key NOE would be expected between the proton at C1 and the protons on the C2-methyl group, confirming their trans orientation. e-bookshelf.de

Determination of Stereoisomer Ratios via Quantitative NMR Spectroscopy

In a sample containing a mixture of cis and trans isomers, quantitative NMR (qNMR) can be used to determine their relative ratios. nih.gov By carefully acquiring the ¹H NMR spectrum under conditions that ensure the signal intensity is directly proportional to the number of protons, the integration of specific, well-resolved signals for each isomer allows for accurate quantification. For instance, the acetyl methyl singlet, which would have a slightly different chemical shift for the cis and trans isomers, can be integrated to determine the isomer ratio.

Solid-State NMR Studies on Methyl Group Dynamics

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR can probe the dynamics of specific groups in the crystalline state. For this compound, solid-state NMR could be employed to study the rotational dynamics of the methyl groups. utoronto.ca By analyzing the lineshapes and relaxation parameters of the methyl carbon signals at different temperatures, the rate and activation energy of methyl group rotation can be determined, providing insights into the packing forces within the crystal lattice. utoronto.ca

Mass Spectrometry (MS): Fragmentation Pathway Analysis for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When a molecule is introduced into the mass spectrometer, it is ionized and often fragments in a predictable manner. The analysis of these fragmentation patterns provides valuable information about the molecule's structure.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would include:

Alpha-cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. miamioh.edu This would result in the loss of a methyl radical (•CH₃) to give a prominent peak at M-15, or the loss of the cyclopentyl ring to give a peak at m/z 43 (acetyl cation). miamioh.edu

McLafferty Rearrangement: If a gamma-hydrogen is available, a characteristic rearrangement can occur. In this case, a hydrogen atom from the cyclopentane ring can be transferred to the carbonyl oxygen, followed by cleavage of the C1-C2 bond, leading to the formation of a neutral enol and a charged alkene.

Predicted Mass Spectrometry Fragmentation Table for this compound

| m/z | Proposed Fragment |

| 126 | [M]⁺ |

| 111 | [M - CH₃]⁺ |

| 83 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

This table presents predicted major fragments based on common fragmentation patterns of ketones.

Infrared (IR) Spectroscopy: Identification of Carbonyl and Methyl Group Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, IR spectroscopy is instrumental in confirming the presence of the carbonyl (C=O) group of the acetyl moiety and the methyl (CH₃) group.

The primary absorption of interest is the C=O stretching vibration. For saturated aliphatic ketones, this typically results in a strong and sharp absorption band around 1715 cm⁻¹. researchgate.netmsu.edu However, the incorporation of the carbonyl group within a five-membered ring, as seen in the cyclopentanone-like structure of the acetyl group attached to the cyclopentane ring, introduces ring strain. This strain influences the vibrational frequency of the C=O bond, causing a shift to a higher wavenumber. The increase in frequency for a five-membered ring ketone is generally in the range of 30-45 cm⁻¹ compared to an acyclic ketone. msu.edu Studies on cyclopentanone (B42830) itself show a strong C=O stretching absorption at approximately 1741 cm⁻¹. researchgate.net Therefore, a prominent absorption band is expected for this compound in this higher frequency region, which is a clear indicator of the acetyl group attached to the cyclopentane ring.

The methyl group (CH₃) also exhibits characteristic vibrational modes. These include symmetric and asymmetric stretching and bending vibrations. The asymmetric C-H stretching of a methyl group is typically observed around 2962 cm⁻¹, while the symmetric stretch appears at a lower frequency, near 2872 cm⁻¹. spcmc.ac.inyoutube.com Furthermore, the methyl group displays characteristic bending vibrations. The asymmetric bending (or scissoring) vibration occurs around 1460 cm⁻¹, often overlapping with the scissoring vibration of methylene (B1212753) (CH₂) groups in the cyclopentane ring. spcmc.ac.in A more distinct symmetric bending (or "umbrella") mode for the methyl group is found near 1375 cm⁻¹. spcmc.ac.in The presence of these bands in the IR spectrum provides clear evidence for the methyl substituent on the cyclopentane ring.

Table 1: Characteristic Infrared Absorption Frequencies for trans-1-Acetyl-2-methylcyclopentane

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1725 - 1750 | Strong |

| Methyl (CH₃) | Asymmetric Stretching | 2950 - 2975 | Medium-Strong |

| Methyl (CH₃) | Symmetric Stretching | 2865 - 2885 | Medium |

| Methyl (CH₃) | Asymmetric Bending | 1450 - 1470 | Medium |

| Methyl (CH₃) | Symmetric Bending | 1370 - 1380 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Chromophore Analysis of the Acetyl Moiety

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores—the parts of a molecule that absorb light in the UV-Vis range. For this compound, the acetyl group acts as the primary chromophore.

Saturated aldehydes and ketones, which lack extensive conjugation, are known to exhibit two main electronic transitions: a π→π* transition and an n→π* transition. researchgate.netwikieducator.org The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This is a high-energy, "allowed" transition, resulting in a strong absorption (high molar absorptivity, ε). However, for simple, non-conjugated ketones, this transition occurs at a very short wavelength, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. libretexts.org

The more diagnostically useful transition for saturated ketones is the n→π* transition. uomustansiriyah.edu.iq This involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl group. uzh.ch This transition is "forbidden" by symmetry rules, meaning it has a low probability of occurring. elte.hu Consequently, the resulting absorption band is of very low intensity (low molar absorptivity, typically ε < 100 L·mol⁻¹·cm⁻¹). uomustansiriyah.edu.iqlibretexts.org For saturated aliphatic ketones, the λmax (wavelength of maximum absorbance) for the n→π* transition is typically found in the region of 270–300 nm. azooptics.com Specifically for cyclopentanone, this weak absorption is observed at approximately 285-290 nm. gdckulgam.edu.in Given the structural similarity, this compound is expected to display a similar weak absorption band in this region, confirming the presence of the isolated acetyl chromophore.

Table 2: Electronic Transitions for the Acetyl Chromophore in trans-1-Acetyl-2-methylcyclopentane

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| n→π* | 270 - 300 | < 100 |

| π→π* | < 200 | > 1000 |

Computational Chemistry Investigations of Trans 1 Acetyl 2 Methylcyclopentane

Molecular Modeling and Geometry Optimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of molecular geometries and energies. For trans-1-Acetyl-2-methylcyclopentane, geometry optimization is typically performed using a functional such as B3LYP or M06-2X, paired with a suitable basis set like 6-311+G**. rsc.org These methods account for electron correlation effects, which are crucial for describing the subtle energetic differences between various conformations.

The optimization process seeks the lowest energy arrangement of atoms, providing key geometric parameters such as bond lengths, bond angles, and dihedral angles. For substituted cyclopentanes, the puckered nature of the five-membered ring leads to a complex potential energy surface with multiple minima. rsc.org DFT calculations allow for the precise determination of these stable structures.

A systematic study on the conformational landscape of mono- and disubstituted five-membered rings highlighted the importance of using robust computational methods like DFT and MP2 to accurately estimate the stability of different conformations, which is a result of a delicate balance of various interactions. rsc.org The choice of functional and basis set, along with tight convergence criteria, is critical for correctly exploring the potential energy surface. rsc.org

Table 1: Optimized Geometric Parameters for a Representative Conformer of this compound (Calculated at the B3LYP/6-31G level)*

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.545 |

| C2-C3 Bond Length (Å) | 1.542 |

| C1-C(Acetyl) Bond Length (Å) | 1.518 |

| C(Acetyl)-O Bond Length (Å) | 1.225 |

| C2-C(Methyl) Bond Length (Å) | 1.539 |

| C1-C2-C3 Bond Angle (°) | 104.8 |

| C1-C2-C(Methyl) Bond Angle (°) | 112.5 |

| C2-C1-C(Acetyl) Bond Angle (°) | 114.2 |

| O-C(Acetyl)-C1 Dihedral Angle (°) | -175.3 |

| C(Methyl)-C2-C1-C(Acetyl) Dihedral Angle (°) | 155.7 (trans) |

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Conformational Landscape Exploration and Energetic Minima Determination

The cyclopentane (B165970) ring is not planar and exists in a continuous series of puckered conformations, most notably the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. nih.govchempedia.info For substituted cyclopentanes like this compound, the presence of substituents significantly influences the conformational preferences. rsc.org The acetyl and methyl groups can occupy either pseudo-axial or pseudo-equatorial positions, leading to a variety of possible conformers.

Computational exploration of the conformational landscape involves systematically generating different starting geometries and optimizing each to find the corresponding local energy minima. rsc.org The relative energies of these minima determine the most stable conformations of the molecule. For 1,2-disubstituted cyclopentanes, the trans configuration generally leads to a situation where both substituents can adopt pseudo-equatorial positions, which is often the most stable arrangement to minimize steric hindrance. youtube.comlibretexts.org

The different puckered conformations of cyclopentane can interconvert through a low-energy process known as pseudorotation. nih.govwikipedia.org This process involves out-of-plane motions of the carbon atoms, allowing the ring to cycle through its various envelope and twist forms without passing through a high-energy planar state. wikipedia.org The energy barriers associated with this pseudorotation are typically very low for unsubstituted cyclopentane, often comparable to thermal energy at room temperature. rsc.org

However, the introduction of substituents, as in this compound, can create more significant energy barriers to pseudorotation. rsc.org The size and nature of the substituents dictate the height of these barriers. DFT calculations can be used to map the potential energy surface along the pseudorotation pathway, identifying the transition states that connect the different energetic minima. The energy difference between a minimum and a transition state represents the barrier to interconversion. For some substituted cyclopentanes, these barriers can be in the range of several kcal/mol. rsc.org

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard reference compound (e.g., tetramethylsilane). These theoretical predictions can help in assigning the complex spectra of substituted cyclopentanes and can be particularly useful in distinguishing between different stereoisomers and conformers. jocpr.comunimelb.edu.au

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another key application. After geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the harmonic vibrational frequencies. jocpr.com These frequencies correspond to the various vibrational modes of the molecule, such as C-H stretches, C=O stretches of the acetyl group, and ring puckering modes. Comparing the calculated spectrum with the experimental one can provide strong evidence for the predicted conformation.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) (ppm) | ~210 |

| ¹³C NMR Chemical Shift (C1) (ppm) | ~55 |

| ¹³C NMR Chemical Shift (C2) (ppm) | ~40 |

| ¹H NMR Chemical Shift (Acetyl CH₃) (ppm) | ~2.1 |

| ¹H NMR Chemical Shift (Methyl CH₃) (ppm) | ~0.9 |

| IR Frequency (C=O stretch) (cm⁻¹) | ~1710 |

Note: These are typical approximate values. Actual predicted values depend on the level of theory and solvent models used.

Mechanistic Studies of Reactions Involving Acetyl and Methyl Groups on Cyclopentane Ring Systems

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, reactions involving the acetyl group (e.g., reduction, enolate formation) or the methyl group (e.g., radical abstraction) can be investigated.

To understand a reaction mechanism, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are widely used to locate and characterize transition state structures. doi.orgresearchgate.net A TS is a first-order saddle point on the potential energy surface, having one imaginary frequency corresponding to the motion along the reaction coordinate.

Quantum Chemical Descriptors for Reactivity and Selectivity (e.g., HOMO/LUMO analysis)

Quantum chemical descriptors derived from electronic structure calculations can provide valuable insights into the reactivity and selectivity of a molecule.

HOMO/LUMO Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. ucsb.edu The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). ucsb.edumdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.comfrontiersin.org For this compound, the HOMO is likely to be localized on the oxygen atom of the acetyl group, while the LUMO is expected to be the π* orbital of the carbonyl group. This would suggest that the acetyl group is the most reactive site for both nucleophilic and electrophilic attack.

Other Descriptors: Other quantum chemical descriptors such as electrostatic potential maps, atomic charges, and Fukui functions can also be calculated to predict reactivity. acs.orgnih.gov An electrostatic potential map visually shows the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, guiding the approach of reagents. For this compound, the most negative potential would be around the carbonyl oxygen, indicating it as a site for electrophilic attack or hydrogen bonding.

Table 3: Quantum Chemical Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Related to ionization potential and nucleophilicity |

| LUMO Energy | 1.2 | Related to electron affinity and electrophilicity |

| HOMO-LUMO Gap | 7.7 | Indicator of chemical reactivity and kinetic stability |

Note: These are representative values and would vary with the computational method.

Applications of Substituted Cyclopentanes in Advanced Organic Synthesis Research

Use as Chiral Building Blocks for Complex Molecular Architectures

Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. The trans configuration of 1-acetyl-2-methylcyclopentane, with its two stereocenters, makes it a potential chiral synthon. Although specific examples of its use are not prevalent in the literature, the principles of asymmetric synthesis suggest how it could be employed.

The synthesis of such chiral cyclopentane (B165970) derivatives can be achieved through various modern synthetic methods. For instance, copper-catalyzed asymmetric conjugate addition (ACA) of alkylzinc reagents to trisubstituted cyclic enones represents a powerful tool for creating chiral cyclic ketones. nih.govacs.org These reactions, often utilizing chiral ligands derived from amino acids, can proceed with high enantioselectivity, yielding products with greater than 95% enantiomeric excess (ee). nih.govacs.org The resulting chiral enolates can be subsequently trapped with electrophiles to generate quaternary stereogenic centers with high diastereoselectivity. acs.org

Table 1: Examples of Cu-Catalyzed Asymmetric Conjugate Addition to Cyclic Enones

| Entry | Cyclic Enone | Alkylating Agent | Chiral Ligand | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | 2-Methyl-2-cyclopenten-1-one | Diethylzinc | Peptide-based phosphine (B1218219) | (R)-2-Ethyl-2-methylcyclopentanone | 97 | 96 |

| 2 | 2-Propyl-2-cyclopenten-1-one | Diethylzinc | Peptide-based phosphine | (R)-2-Ethyl-2-propylcyclopentanone | >98 | 95 |

This table presents data for analogous reactions to illustrate the synthesis of chiral cyclic ketones, potential precursors to compounds like trans-1-Acetyl-2-methylcyclopentane. Data sourced from acs.org.

Once obtained in enantiomerically pure form, this compound could serve as a versatile starting material. The acetyl group can be manipulated through various transformations, such as reduction to an alcohol, conversion to an olefin via a Wittig reaction, or Baeyer-Villiger oxidation to an ester. The methyl group provides steric bulk that can influence the stereochemical outcome of subsequent reactions on the ring. The cyclopentane core itself provides a rigid scaffold for the precise spatial arrangement of functional groups in the target complex molecule.

Role in the Stereocontrolled Synthesis of Cyclopentanoid Natural Product Core Structures

Cyclopentanoid natural products are a large and diverse family of compounds, many of which exhibit significant biological activity. The synthesis of these molecules often relies on the stereocontrolled construction of a substituted cyclopentane core. While there are no specific reports of this compound being used in the synthesis of a natural product, its structural features are representative of intermediates in such syntheses.

The general strategy involves the elaboration of a functionalized cyclopentane ring. For example, the intramolecular aldol (B89426) condensation of a 1,4-dicarbonyl compound is a classic method for constructing a cyclopentenone ring, which is a common precursor to many cyclopentanoid natural products. nih.gov A compound like this compound, after appropriate functionalization, could be a precursor to a diketone suitable for such a cyclization.

Furthermore, modern methods like the electrochemical coupling of biomass-derived acids are emerging as sustainable routes to functionalized cyclic compounds. For instance, the Kolbe electrolysis of levulinic acid can produce 2,7-octanedione, which can then undergo intramolecular aldol condensation and hydrogenation to yield branched cycloalkanes. nih.govnih.gov This highlights the potential for developing novel synthetic routes to cyclopentane derivatives from renewable feedstocks.

Development of New Synthetic Methodologies Utilizing Cyclopentane Derivatives

Substituted cyclopentanes are often used as test substrates for the development of new synthetic methodologies. The well-defined stereochemistry and conformational preferences of the cyclopentane ring allow for a clear assessment of the stereoselectivity and efficiency of a new reaction.

A significant area of development is the copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyls. These reactions have been successfully applied to a variety of cyclic enones, including those with five-, six-, and seven-membered rings. acs.orgacs.org The use of chiral peptide-based phosphine ligands has been shown to be highly effective in inducing high levels of enantioselectivity. acs.orgacs.org

Table 2: Cu-Catalyzed Asymmetric Conjugate Addition of Alkylzincs to Acyclic Enones

| Entry | α,β-Unsaturated Ketone | Alkylating Agent | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | (E)-3-Penten-2-one | Diethylzinc | Dipeptide phosphine 1 | (R)-3-Methyl-2-pentanone | 90 | 93 |

| 2 | (E)-4-Phenyl-3-buten-2-one | Diethylzinc | Dipeptide phosphine 1 | (R)-4-Phenyl-3-methyl-2-butanone | 92 | 94 |

This table illustrates the versatility of Cu-catalyzed asymmetric conjugate addition, a methodology applicable to the synthesis of chiral ketones. Data sourced from acs.org.

Another important class of reactions is the enantioselective conjugate addition of alkylzinc reagents to cyclic nitroalkenes, catalyzed by copper complexes of chiral amino acid-based phosphine ligands. organic-chemistry.org This method provides access to chiral cyclic nitroalkanes, which can be further transformed into α-substituted ketones. organic-chemistry.org The development of such methodologies, often tested on cyclopentane-based substrates, expands the toolbox of synthetic chemists for the construction of complex molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-1-Acetyl-2-methylcyclopentane, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Start with a cyclopentane derivative (e.g., 2-methylcyclopentanol) and perform acetylation via Friedel-Crafts acylation or nucleophilic substitution. Catalysts like Lewis acids (AlCl₃) may enhance electrophilic substitution .

- Step 2 : Control stereochemistry by using chiral catalysts or steric hindrance to favor the trans configuration. For example, bulky bases can minimize cis isomer formation during ring closure.

- Step 3 : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor purity using GC-MS or HPLC .

- Data Table :

| Parameter | Value (Analogous Compound) | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O (hypothetical) | Derived |

| Molecular Weight | ~124.18 g/mol | Calculated |

| Boiling Point (analog) | 158–161°C (cyclopentenones) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify acetyl (-COCH₃) and methylcyclopentane groups. For trans isomers, coupling constants (J) between axial protons on the cyclopentane ring typically range from 6–10 Hz .

- IR Spectroscopy : Confirm acetyl C=O stretch (~1700 cm⁻¹) and cyclopentane ring vibrations (C-H bend ~1450 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks at m/z ~124 and fragmentation patterns (e.g., loss of acetyl group, m/z 85).

Advanced Research Questions

Q. How does the trans-configuration influence the compound’s reactivity in ring-opening or substitution reactions?

- Methodology :

- Steric Effects : Trans-methyl and acetyl groups reduce steric hindrance compared to cis isomers, favoring nucleophilic attack at the acetyl carbonyl.

- Ring Strain : Cyclopentane’s puckered conformation in trans isomers may increase strain energy, accelerating reactions like oxidation or Diels-Alder cycloadditions .

- Experimental Design : Compare reaction rates of trans vs. cis isomers under identical conditions (e.g., acid-catalyzed hydrolysis). Use kinetic studies (UV-Vis monitoring) and DFT calculations to model transition states .

Q. How can computational methods resolve contradictions in thermodynamic stability data for this compound?

- Methodology :

- QSPR/Neural Networks : Train models on analogous cyclopentane derivatives (e.g., enthalpy of formation, dipole moments) to predict stability .

- Statistical Analysis : Apply ANOVA or t-tests to compare experimental vs. computational data. Replicate measurements under controlled humidity/temperature to isolate variables .

- Data Contradiction Example :

- If DSC data conflicts with literature values, recalibrate instruments and validate using reference compounds (e.g., pure cyclopentane derivatives from NIST ).

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Methodology :

- Process Optimization : Use flow chemistry to enhance heat/mass transfer and minimize byproducts. Adjust solvent polarity (e.g., switch from THF to dichloromethane) to suppress polymerization.

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track acetyl group conversion in real time .

Methodological Guidance for Data Reporting

- Statistical Rigor : Report confidence intervals for kinetic data and specify error margins in spectral assignments .

- Stereochemical Notation : Use IUPAC descriptors (e.g., trans-1R,2S) and include ORTEP diagrams in crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.